

Spectroscopic Analysis of 8-Chlorotheophylline: An In-depth Technical Guide

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Compound of Interest

Compound Name: **8-Chlorotheophylline**

Cat. No.: **B119741**

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This guide provides a comprehensive overview of the spectroscopic analysis of **8-Chlorotheophylline** (8-CTP), a xanthine derivative used as a central nervous system stimulant. It is structurally related to caffeine and theophylline and is often combined with other pharmaceuticals, such as in the antiemetic drug dimenhydrinate, to counteract drowsiness. This document details the application of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of this compound, intended for researchers, scientists, and professionals in drug development.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. [1] The IR spectrum of **8-Chlorotheophylline** provides a unique fingerprint, confirming the presence of key structural features.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A common and convenient method for obtaining the IR spectrum of a solid sample is using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[2]

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR crystal to subtract atmospheric and

instrumental interferences.

- Sample Application: Place a small amount (a few milligrams) of solid **8-Chlorotheophylline** powder directly onto the ATR crystal surface.
- Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
- Spectrum Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm^{-1} . The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
- Cleaning: After analysis, retract the pressure clamp, and carefully clean the sample from the ATR crystal using a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

IR Data Presentation and Interpretation

The vibrational frequencies of **8-Chlorotheophylline** have been investigated through both experimental measurements and Density Functional Theory (DFT) calculations.^[3] The table below summarizes the key experimental FTIR absorption bands and their corresponding vibrational assignments.

Wavenumber (cm ⁻¹)	Assignment	Description of Vibration
3422	N-H stretch	Stretching vibration of the N-H bond in the imidazole ring.
3119	C-H stretch	Aromatic C-H stretching.
2922	C-H stretch	Asymmetric stretching of the methyl (CH ₃) groups.
1701	C=O stretch	Stretching of the C ₂ =O carbonyl group.
1658	C=O stretch	Stretching of the C ₆ =O carbonyl group.
1559	C=N stretch	Stretching of the C=N bond within the purine ring system.
1450	C-H bend	Asymmetric bending of the methyl (CH ₃) groups.
1232	C-N stretch	Stretching of the C-N bonds.
1032	C-Cl stretch	Stretching of the C ₈ -Cl bond.
751	C-H bend	Out-of-plane bending of the C-H bond.

(Data sourced from Prabavathi & Nayaki, 2015)[3]

The presence of two distinct, strong absorption bands at 1701 cm⁻¹ and 1658 cm⁻¹ is characteristic of the two carbonyl (C=O) groups in the xanthine core.[3] The band at 3422 cm⁻¹ confirms the N-H group, while the peak at 1032 cm⁻¹ is indicative of the C-Cl bond, a key feature distinguishing this molecule from theophylline.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.^{[4][5]} It provides detailed information about the chemical environment, connectivity, and number of different types of atoms in a molecule.

Experimental Protocol: ¹H and ¹³C NMR

- Sample Preparation: Accurately weigh approximately 5-10 mg of **8-Chlorotheophylline** and dissolve it in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, as it must dissolve the compound without contributing interfering signals to the spectrum.
- Reference Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.0$ ppm), although modern spectrometers can reference the spectrum to the residual solvent peak.
- Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned to the specific nucleus being observed (¹H or ¹³C). Standard acquisition parameters are set, including the number of scans, relaxation delay, and spectral width.
- Data Acquisition: Acquire the Free Induction Decay (FID) signal. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
- Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and integrated to obtain the final, interpretable data.

¹H NMR Data Presentation and Interpretation

The ¹H NMR spectrum of **8-Chlorotheophylline** is relatively simple, showing two distinct signals corresponding to the two non-equivalent methyl groups.

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~3.4	Singlet	N-CH ₃ at position 3
~3.2	Singlet	N-CH ₃ at position 1

(Data interpreted from
Prabavathi & Nayaki, 2015)[3]

The signals appear as singlets because there are no adjacent protons to cause spin-spin splitting. The chemical shifts are in the expected range for methyl groups attached to nitrogen atoms in a heterocyclic ring system.[3]

¹³C NMR Data Presentation and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Chemical Shift (δ , ppm)	Assignment
153.0	C6 (C=O)
150.0	C2 (C=O)
136.0	C8 (C-Cl)
107.0	C5
29.0	C10 (N-CH ₃)
27.0	C12 (N-CH ₃)

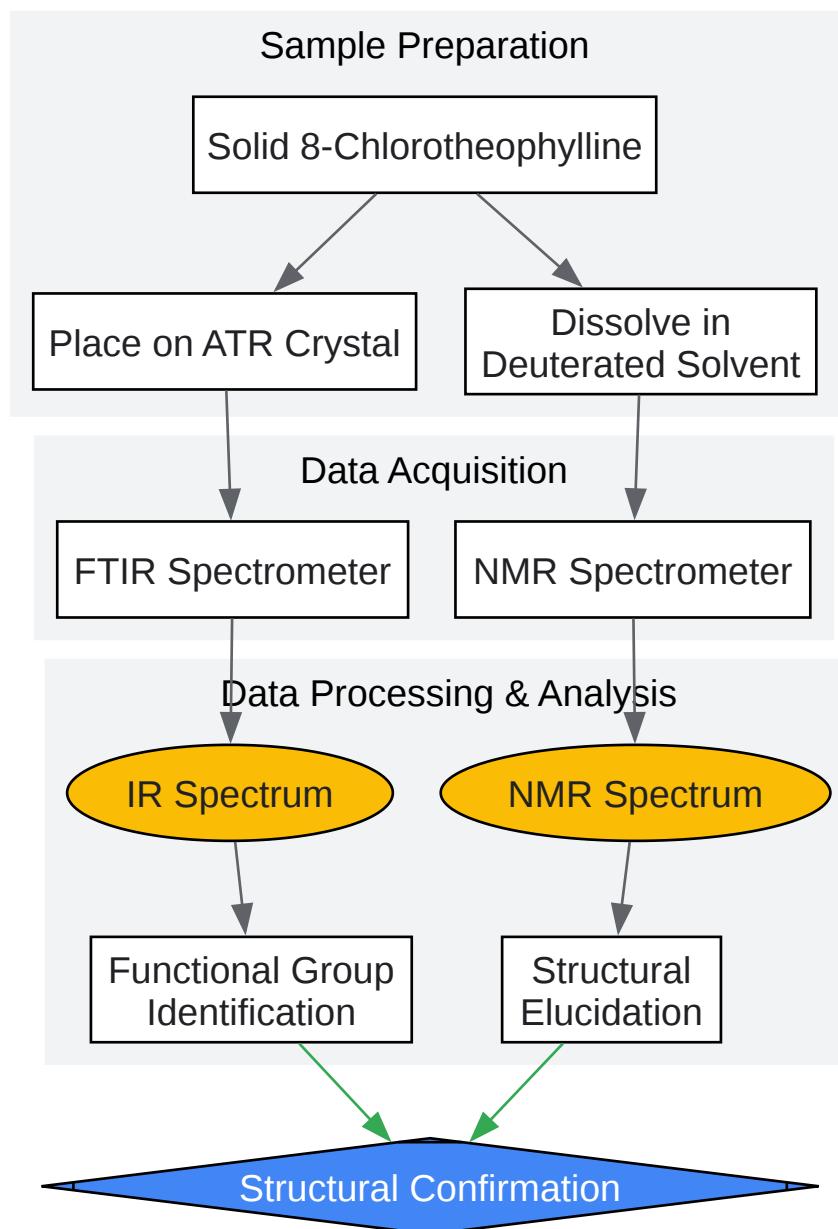
(Data sourced from Prabavathi & Nayaki, 2015)
[3]

The downfield signals at 153.0 and 150.0 ppm are characteristic of the two carbonyl carbons (C2 and C6), which are significantly deshielded by the adjacent electronegative oxygen atoms. [3] The carbon atom bonded to chlorine (C8) appears at 136.0 ppm.[3] The two methyl carbons (C10 and C12) resonate upfield at 29.0 and 27.0 ppm, respectively.[3]

Visualized Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **8-Chlorotheophylline**.

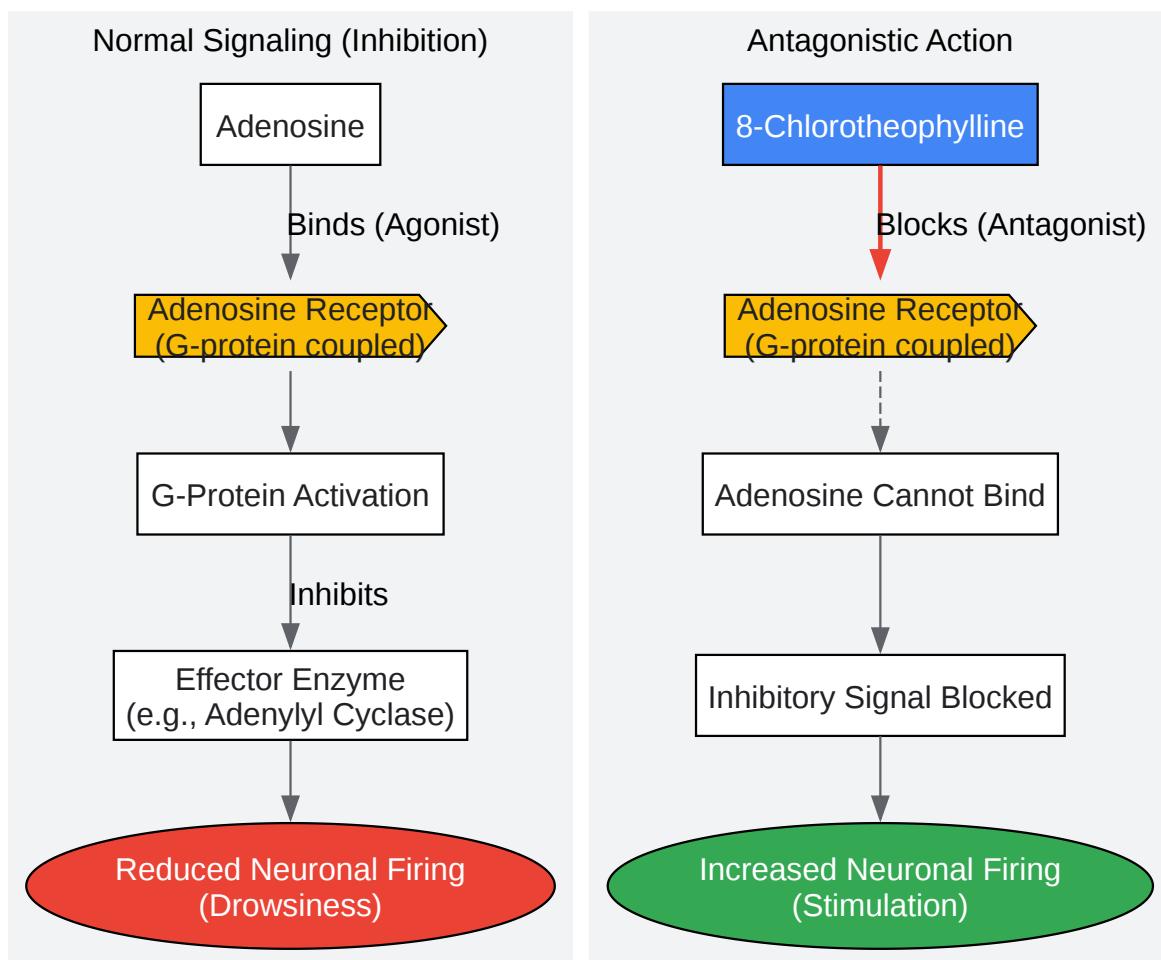


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Workflow for Spectroscopic Analysis of **8-Chlorotheophylline**.

Mechanism of Action: Adenosine Receptor Antagonism

8-Chlorotheophylline exerts its stimulant effects by acting as an antagonist at adenosine receptors in the central nervous system.^[6] Adenosine is a neuromodulator that, upon binding to its receptors (e.g., A₁ or A_{2a}), typically initiates a G-protein coupled signaling cascade that reduces neuronal firing, leading to effects like drowsiness.^[1] As an antagonist, **8-Chlorotheophylline** physically blocks the adenosine binding site, preventing this inhibitory signaling and resulting in increased neuronal excitability.^[6]



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Mechanism of **8-Chlorotheophylline** as an Adenosine Receptor Antagonist.

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